The 6,6'-Linkage in Benzothiazole Dimers: A Technical Guide to Synthesis, Structure, and Photophysical Characteristics
The 6,6'-Linkage in Benzothiazole Dimers: A Technical Guide to Synthesis, Structure, and Photophysical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and diverse biological activities.[1][2][3] When two benzothiazole units are coupled, the resulting dimer's properties are profoundly influenced by the nature of the linkage between them. This in-depth technical guide focuses on the characteristics of the 6,6'-linkage in benzothiazole dimers, providing a comprehensive overview of their synthesis, structural nuances, spectroscopic signatures, and potential applications. While direct experimental data on 6,6'-bibenzothiazole is limited, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust predictive framework for researchers in the field.
Introduction: The Significance of the 6,6'-Bibenzothiazole Core
The linkage position in a biaryl or biheterocyclic system is a critical determinant of its overall three-dimensional structure and electronic properties. The 6,6'-linkage in a bibenzothiazole system creates a unique π-conjugated scaffold with distinct conformational and photophysical characteristics compared to other linkage isomers. This specific arrangement influences the degree of electronic communication between the two benzothiazole units, which in turn dictates the dimer's absorption and emission properties.[4] Understanding these characteristics is crucial for the rational design of novel materials for applications in organic electronics and as fluorescent probes in biological systems.[5]
Synthesis of 6,6'-Bibenzothiazoles: A Strategic Approach
The creation of the C-C bond at the 6-position of the benzothiazole rings can be achieved through modern cross-coupling methodologies. The Suzuki-Miyaura and Ullmann reactions are the most prominent strategies for this transformation.[6][7]
Suzuki-Miyaura Homocoupling: A Preferred Route
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[7] The homocoupling of a 6-halobenzothiazole derivative is a highly effective approach to synthesize 6,6'-bibenzothiazoles.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 6,6'-bibenzothiazole via Suzuki-Miyaura homocoupling.
Detailed Experimental Protocol (Proposed): Suzuki-Miyaura Homocoupling of 6-Bromobenzothiazole
This protocol is based on established procedures for Suzuki-Miyaura homocoupling of aryl halides.[8][9]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromobenzothiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6,6'-bibenzothiazole.
Ullmann Coupling: A Classic Alternative
The copper-catalyzed Ullmann coupling is another viable method for the homocoupling of aryl halides, particularly iodo- and bromo-substituted benzothiazoles.[6][10]
Diagram of the Ullmann Coupling Reaction:
Caption: General scheme for the Ullmann homocoupling of 6-halobenzothiazoles.
Experimental Considerations for Ullmann Coupling:
-
Reaction Conditions: Ullmann couplings typically require higher temperatures (150-250 °C) and are often performed in high-boiling polar aprotic solvents like DMF or DMSO.[11]
-
Copper Source: Activated copper powder or a copper(I) salt (e.g., CuI) is commonly used.
-
Ligands: The addition of ligands such as 1,10-phenanthroline can facilitate the reaction at lower temperatures.
Structural and Conformational Characteristics of the 6,6'-Linkage
The 6,6'-linkage imparts specific conformational properties to the bibenzothiazole scaffold, primarily governed by the balance between steric hindrance and the desire for extended π-conjugation.
Dihedral Angle and Conformational Isomerism
Similar to biphenyl and other biaryl systems, 6,6'-bibenzothiazole is expected to adopt a non-planar conformation in the ground state to alleviate steric repulsion between the hydrogen atoms at the 5 and 5' positions.[12] The dihedral angle between the two benzothiazole rings is a critical parameter influencing the molecule's electronic properties.[13]
Table 1: Predicted Conformational Characteristics of 6,6'-Bibenzothiazole
| Parameter | Predicted Value/Characteristic | Rationale |
| Ground State Dihedral Angle | ~40-50° | Analogy to biphenyl and other heterocyclic dimers where a twisted conformation minimizes steric strain while maintaining some degree of π-conjugation.[12][14] |
| Rotational Barrier | Moderate | The energy barrier to rotation around the 6,6'-bond is expected to be significant enough to potentially allow for the isolation of atropisomers if suitable bulky substituents are present at the ortho positions (5, 5', 7, or 7').[12] |
| Planarity in Excited State | Increased | Upon photoexcitation, a more planar conformation may be favored to facilitate delocalization of the excited state electron density.[15] |
Diagram Illustrating the Dihedral Angle:
Caption: Representation of the 6,6'-linkage and potential steric interactions influencing the dihedral angle.
Spectroscopic Characterization
The spectroscopic properties of 6,6'-bibenzothiazole are anticipated to be distinct from its monomeric counterpart, reflecting the extended π-conjugation and the specific nature of the 6,6'-linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of 6,6'-bibenzothiazole.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,6'-Bibenzothiazole
| Nucleus | Predicted Chemical Shift (ppm) | Rationale and Key Features |
| ¹H NMR | Aromatic protons: 7.0 - 8.5 | The chemical shifts will be in the typical aromatic region. The coupling patterns will be informative for confirming the substitution pattern. Protons at the 5, 5', 7, and 7' positions will be particularly sensitive to the dihedral angle.[16][17] |
| ¹³C NMR | Aromatic carbons: 110 - 160 | The number of signals will depend on the symmetry of the molecule. The chemical shifts of the carbons involved in the 6,6'-linkage (C6 and C6') will be of particular interest.[16][18] |
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic absorption and emission properties of 6,6'-bibenzothiazole are expected to be significantly different from the benzothiazole monomer due to the extended π-system.
Table 3: Predicted Photophysical Properties of 6,6'-Bibenzothiazole
| Property | Predicted Characteristic | Rationale |
| UV-Vis Absorption (λ_max) | Red-shifted compared to benzothiazole monomer | The extended π-conjugation across the two benzothiazole rings will lower the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths.[19] |
| Molar Absorptivity (ε) | Increased | A larger π-system generally leads to a higher probability of electronic transitions, resulting in a greater molar absorptivity. |
| Fluorescence Emission (λ_em) | Emission in the blue to green region | The emission wavelength will be red-shifted compared to the monomer and will be sensitive to the solvent polarity due to potential intramolecular charge transfer character in the excited state.[20] |
| Fluorescence Quantum Yield (Φ_F) | Moderate to high | The rigid nature of the bibenzothiazole scaffold is expected to minimize non-radiative decay pathways, leading to a respectable fluorescence quantum yield.[5] |
| Stokes Shift | Significant | A notable difference between the absorption and emission maxima is expected, particularly in polar solvents, due to geometric relaxation in the excited state.[20] |
Diagram of the Jablonski Diagram for 6,6'-Bibenzothiazole:
Caption: Simplified Jablonski diagram illustrating the expected photophysical processes for 6,6'-bibenzothiazole.
Potential Applications in Drug Development and Materials Science
The unique structural and photophysical properties of the 6,6'-bibenzothiazole scaffold suggest its potential utility in several advanced applications.
-
Fluorescent Probes: The inherent fluorescence and the sensitivity of the emission to the local environment make 6,6'-bibenzothiazole derivatives promising candidates for the development of fluorescent probes for detecting ions, biomolecules, and changes in microviscosity.[5]
-
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation and potential for high fluorescence quantum yields suggest that these dimers could serve as building blocks for novel organic electronic materials.[1]
-
Bioactive Scaffolds: The benzothiazole nucleus is a well-established pharmacophore.[2] The dimeric structure of 6,6'-bibenzothiazole could lead to compounds with enhanced or novel biological activities, potentially through bivalent interactions with biological targets.
Conclusion and Future Directions
The 6,6'-bibenzothiazole core represents an intriguing and underexplored scaffold with significant potential in both materials science and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust framework for its synthesis and predicts its key structural and photophysical characteristics based on established principles and data from analogous systems. Future research should focus on the successful synthesis and comprehensive characterization of 6,6'-bibenzothiazole and its derivatives to validate these predictions and unlock the full potential of this unique molecular architecture. The exploration of substituted derivatives will be crucial for fine-tuning the electronic and steric properties to design molecules with tailored functions for specific applications.
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General Procedure: The substrate (amine or alcohol; 1 eq.), iodo-aromatic ring (2 eq.), potassium phosphate (4 eq.), N, N'-dimethyl ethylenediamine, and CuI (0.25 equiv.) are suspended in toluene and degassed. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]
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2-methyl-1-(3-sulfonatepropyl)-benzothiazolium (0.294 g, 1.00 mmol), 10 mg of ammonium acetate and 1-H-indazole-7-carbaldehyde (0.168 g, 1.16 mmol) were refluxed in absolute ethanol (2 ml) at 78 ℃ for 4h. An orange solid was obtained by filtration, washed with cold ethanol for three times, and dried in vacuo (0.208 g, 52% yield). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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In the molecular structure of the title compound, [NaNi(C18H18N2O4)(NO3)(CH3OH)], the Ni(2+) ion has a slightly distorted square-planar coordination environment defined by two N and two O atoms which belong to a Schiff base ligand, viz. 6,6'-dimeth-oxy-2,2'-[ethane-1,2-diylbis(nitrilo-methanylyl-idene)]diphenolate. Crystal structure of {μ-6,6'-dimeth-oxy-2,2'-[ethane-1,2-diylbis(nitrilo-methanylyl-idene)]diphenolato}(meth-anol)(nitrato)nickel(II)sodium. PubMed. Available at: [Link]
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The Ullmann reaction or Ullmann coupling, named after Fritz Ullmann, couples two aryl or alkyl groups with the help of copper. Ullmann reaction. Wikipedia. Available at: [Link]
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Fifteen compounds containing benzothiazole have been synthesized successfully via Suzuki reaction of 2-(4- bromophenyl)benzothiazole 1 and phenylboronic acid derivatives in high yield. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link]
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We extended these studies to include the 5-membered ring heterocyclic analogues 36–38 (Fig 11B). The CEP of the oxazole (36, pKa = 1.67[21]), N-methylimidazole (37, pKa = 7.1)[22] and thiazole (38, pKa = 2.68)[21] analogues are very similar to that of 2, 2'-bipyridyl (32), with the exception being that the syn planar conformation is approximately 2 kcal/mol lower in relative energy. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Center for Biotechnology Information. Available at: [Link]
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UV-Vis absorption spectra were simulated (Fig. S2, ESI†) and are dominated by a band at higher energy than the aforementioned CT states, which often have negligible absorption cross-section. Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. Available at: [Link]
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The dihedral angles N7-C8-C10-C11 and S9-C8-C10-C15 describe mutual orientation of the benzothiazole and phenol moieties in the HBT molecule (see Fig. 1a). VACANCIES IN THE MOLECULAR CRYSTAL OF 2-(2'-HYDROXYPHENYL)BENZOTHIAZOLE Y. Syetov. Semantic Scholar. Available at: [Link]
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We have investigated the Suzuki cross coupling reactions of 2-amino-6-bromobenzothiazole (2) with various aryl boronic acids and esters under optimized heating conditions. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. Available at: [Link]
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Crystal structure of {6,6′-dihydroxy-2,2′-[iminobis(propane-1,3-diylnitrilomethanylylidene)]diphenolato-κO,N,N′,N′′,O}copper(II). Crystal structure of {6,6′-dihydroxy-2,2′-[iminobis(propane-1,3-diylnitrilomethanylylidene)]diphenolato-κO,N,N′,N′′,O}copper(II). ResearchGate. Available at: [Link]
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Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Some 3-(7-Chloro-6-fluoro benzo [d] thiazol-2-yl)-2-(4-Chlorophenyl) thiazol 1,3 lidin-4-one have been synthesized by the reaction of substituted -2-aminobenzothiazole with aromatic amines (para amino benzoicacid, diphenylamine, morpholine, dimethylamine and diethylamine) followed by condensation with mercaptoacetic acid. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
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The intermolecular homocoupling was achieved by mixing 4-brominated triazoles with 1.0 mol% Pd(OAc)2, in the presence of additives (pinB)2, SPhos and KOH. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at: [Link]
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In the crystal, N—H⋯N hydrogen bonds (Table 1 [link] ) link the molÂecules into centrosymmetric dimers,forming R22(12) ring motifs (Fig. 3 [link] ). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. IUCr Journals. Available at: [Link]
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A parent benzothiazole molecule was synthesized by Jacobson synthesis, then it is subjected to treatment with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of carboxyl group by using various alcohols. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Update Publishing House. Available at: [Link]
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The geometry of the molecule was investigated and optimized with the help of B3LYP/ 6-31G density functional theory (DFT) method using Gaussian 09 software package. Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole(AMPATOB). Green Chemistry & Technology Letters. Available at: [Link]
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A general method of the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles by Suzuki–Miyaura cross-coupling from 4- and 5-halo-1,2,3-triazoles is reported. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Beilstein Journals. Available at: [Link]
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Iodination of benzothiazol-2(3H)-one with N-iodosuccinimide. Oxidative C–H Homocoupling of Push–Pull Benzothiazoles: An Atom-Economical Route to Highly Emissive Quadrupolar Arylamine-Functionalized 2,2′-Bibenzothiazoles with Enhanced Two-Photon Absorption. Organic Letters. Available at: [Link]
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Copper(II)-catalyzed C-H/C-H coupling of dipolar 2-H-benzothiazoles end-capped with triphenylamine moieties affords highly fluorescent 2,2'-bibenzothiazoles with quadrupolar (D-π-A-π-D) architecture displaying large two-photon absorption (TPA) cross sections (543-1252 GM) in the near-infrared... Oxidative C-H Homocoupling of Push-Pull Benzothiazoles: An Atom-Economical Route to Highly Emissive Quadrupolar Arylamine-Functionalized 2,2'-Bibenzothiazoles with Enhanced Two-Photon Absorption. PubMed. Available at: [Link]
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Despite its undoubtedly current success, after the seminal work by Fritz Ullmann and Iram Goldberg in the early 20th century, these reactions did not garner considerable attention from the synthetic community. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. Available at: [Link]
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When 2-amino-6-bromobenzothiazole (2) (2.183 mmol) was coupled with tolyl boronic acids. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
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An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. Available at: [Link]
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Despite its undoubtedly current success, after the seminal work by Fritz Ullmann and Iram Goldberg in the early 20th century, these reactions did not garner considerable attention from the synthetic community. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. ResearchGate. Available at: [Link]
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Suzuki–Miyaura cross-coupling is a reliable approach for organic synthesis, and it is a highly selective method for creating C–C bonds with high yields under mild conditions. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Available at: [Link]
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